5-{1-[(benzylcarbamoyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-(3-methylbutyl)pentanamide
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Description
The compound is a derivative of quinazolinone, which is a class of organic compounds with a bicyclic structure formed of two fused six-membered rings, one of which is aromatic (a benzene ring) and the other of which is not (a pyrimidine ring). Quinazolinones and their derivatives have been studied for their potential medicinal properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the quinazolinone core, followed by the addition of the various substituents. This could involve techniques such as nucleophilic substitution and carbonylation .Chemical Reactions Analysis
The reactivity of the compound would depend on the nature and positions of the substituents. For example, the presence of electron-donating or electron-withdrawing groups could affect the compound’s reactivity in electrophilic or nucleophilic reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on the nature and positions of the substituents. These could include properties such as solubility, melting point, and reactivity .Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-[1-[2-(benzylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(3-methylbutyl)pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N4O4/c1-20(2)15-16-28-24(32)14-8-9-17-30-26(34)22-12-6-7-13-23(22)31(27(30)35)19-25(33)29-18-21-10-4-3-5-11-21/h3-7,10-13,20H,8-9,14-19H2,1-2H3,(H,28,32)(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJPTCDKYZTUNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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